Methyl 2-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoate (non-preferred name)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(16,18-dioxo-17-azapentacyclo[6650~2,7~0~9,14~0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoate is a complex organic compound characterized by its unique pentacyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoate typically involves multi-step organic reactions. The process begins with the preparation of the core pentacyclic structure, followed by the introduction of functional groups through various chemical reactions. Common reagents used in these reactions include organic solvents, catalysts, and specific reactants tailored to achieve the desired chemical transformations.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and precise control of reaction conditions to ensure high yield and purity. The process is optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional oxygen-containing functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.
Substitution: Substitution reactions allow for the replacement of specific atoms or groups within the compound with different atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield compounds with additional carbonyl groups, while reduction may produce alcohols or amines.
Scientific Research Applications
Methyl 2-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 2-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The precise molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-5-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoic acid
- 2-(16,18-Dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)propanoic acid
Uniqueness
Methyl 2-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoate is unique due to its specific functional groups and structural configuration, which confer distinct chemical and biological properties. Its pentacyclic structure and the presence of multiple reactive sites make it a versatile compound for various applications.
Biological Activity
Methyl 2-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoate is a complex organic compound notable for its unique pentacyclic structure and multiple functional groups. This compound has garnered interest in medicinal chemistry due to its potential biological activities.
- Molecular Formula : C25H25NO4
- Molecular Weight : 403.47 g/mol
- CAS Number : 485397-53-3
Biological Activity Overview
Research indicates that this compound may exhibit various biological activities attributed to its structural features. The following table summarizes potential biological activities linked to compounds with similar frameworks:
Compound Name | Structural Features | Biological Activity |
---|---|---|
Compound A | Pentacyclic structure with keto groups | Antimicrobial |
Compound B | Dioxo derivatives with azole rings | Anti-inflammatory |
Compound C | Similar pentacyclic framework | Anticancer |
The unique arrangement of functional groups in methyl 2-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoate suggests a potential for diverse biological activities compared to other compounds in its class .
While specific mechanisms of action for methyl 2-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoate are not fully elucidated, preliminary studies suggest interactions with biological macromolecules such as proteins and nucleic acids . These interactions are crucial for understanding the compound's therapeutic potential.
Case Studies and Research Findings
- Antimicrobial Activity : A study indicated that compounds with similar pentacyclic structures exhibited significant antimicrobial properties against various pathogens .
- Anti-inflammatory Effects : Research has shown that dioxo derivatives can modulate inflammatory pathways in cellular models .
- Anticancer Potential : Preliminary studies suggest that methyl 2-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoate may inhibit cancer cell proliferation in vitro .
Synthesis and Applications
The synthesis of this compound typically involves multi-step organic synthesis techniques that require careful control of reaction conditions to ensure high yields and purity . Its potential applications span drug discovery and material science due to its unique chemical properties.
Properties
Molecular Formula |
C26H19NO4 |
---|---|
Molecular Weight |
409.4 g/mol |
IUPAC Name |
methyl 2-(16,18-dioxo-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoate |
InChI |
InChI=1S/C26H19NO4/c1-31-26(30)18-12-6-7-13-19(18)27-24(28)22-20-14-8-2-3-9-15(14)21(23(22)25(27)29)17-11-5-4-10-16(17)20/h2-13,20-23H,1H3 |
InChI Key |
QOQWOEKMXOENCO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC=C1N2C(=O)C3C(C2=O)C4C5=CC=CC=C5C3C6=CC=CC=C46 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.